4-フェニル-1,2,3,4-テトラヒドロイソキノリン

概要

説明

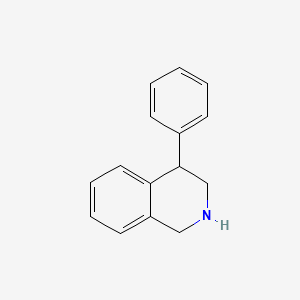

4-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The presence of a phenyl group at the 4-position of the tetrahydroisoquinoline ring distinguishes this compound from other tetrahydroisoquinolines.

科学的研究の応用

4-Phenyl-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.

作用機序

- THIQ likely exerts its effects through multiple mechanisms:

- Antidopaminergic Activity : THIQ acts as an antidopaminergic agent, which means it can modulate dopamine signaling. Unlike typical neuroleptics, it does not induce catalepsy in animals .

- THIQ’s effects extend beyond dopamine. It may influence other pathways:

Mode of Action

Biochemical Pathways

生化学分析

Biochemical Properties

4-Phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . The compound can inhibit the activity of these enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain . Additionally, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline has been found to interact with dopamine receptors, influencing dopaminergic signaling pathways .

Cellular Effects

The effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been shown to enhance neuroprotection by reducing oxidative stress and inhibiting apoptosis . It also affects the expression of genes involved in neuroinflammation and neuroprotection, thereby promoting neuronal survival . Furthermore, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It binds to dopamine receptors, acting as an agonist or antagonist depending on the receptor subtype . The compound also inhibits the activity of MAO and COMT, leading to increased levels of neurotransmitters . Additionally, it can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as tyrosine hydroxylase . These interactions result in changes in gene expression and protein activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline over time in laboratory settings have been studied extensively. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to 4-Phenyl-1,2,3,4-tetrahydroisoquinoline has been shown to have sustained neuroprotective effects, reducing oxidative stress and promoting neuronal survival . Prolonged exposure may also lead to the development of tolerance, necessitating higher doses to achieve the same effects .

Dosage Effects in Animal Models

In animal models, the effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages. At low doses, the compound exhibits neuroprotective and antidepressant-like effects . At higher doses, it can induce neurotoxicity and other adverse effects . The threshold for these effects varies depending on the species and the specific experimental conditions . It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing toxicity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring . Another method involves the reduction of 1-phenyl-3,4-dihydroisoquinoline using hydroboron in an alcohol solvent .

Industrial Production Methods: Industrial production of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield fully saturated isoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products: The major products formed from these reactions include quinoline derivatives, fully saturated isoquinolines, and various substituted tetrahydroisoquinolines .

類似化合物との比較

- 1,2,3,4-Tetrahydroisoquinoline

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline

- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline

Comparison: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the phenyl group at the 4-position, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain targets and increases its potential for therapeutic applications compared to other tetrahydroisoquinolines .

生物活性

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) is a compound of significant interest in pharmacology due to its complex interactions with neurotransmitter systems, particularly in the context of dopamine modulation. This article reviews the biological activity of 4-PTIQ, focusing on its effects on dopamine release and its potential therapeutic implications, especially concerning methamphetamine-induced conditions.

Chemical Structure and Properties

4-PTIQ is a tetrahydroisoquinoline derivative, characterized by its phenyl substituent at the 4-position. Its molecular weight is approximately 245.75 g/mol. The compound exists in various forms, including hydrochloride salts that enhance its solubility and stability for laboratory use .

Dopamine Release Inhibition

4-PTIQ has been identified as an inhibitor of dopamine release, particularly in response to methamphetamine. Research indicates that it effectively reduces the release of dopamine in the nucleus accumbens when exposed to methamphetamine . This inhibition suggests a potential role for 4-PTIQ in mitigating the effects of drugs that elevate dopamine levels.

Comparison with Other Compounds

In studies comparing 4-PTIQ with other dopamine uptake inhibitors such as nomifensine and cocaine, it was found that while these compounds failed to block methamphetamine-induced dopamine release, 4-PTIQ successfully inhibited this response at specific concentrations (10^-6 M) without affecting baseline dopamine levels induced by high concentrations of other stimulants .

In Vivo Studies

-

Methamphetamine-Induced Behavior

In a study examining the effects of 4-PTIQ on methamphetamine-induced behaviors in mice, it was observed that pretreatment with 4-PTIQ augmented stereotypical behaviors typically associated with increased dopaminergic activity. This suggests that while 4-PTIQ inhibits dopamine release under certain conditions, it may also exhibit dopaminergic agonist properties in specific contexts . -

Ambulation Studies

Further investigations revealed that administration of 4-PTIQ (5 mg/kg) significantly reduced ambulation induced by methamphetamine (0.5 mg/kg) in rats. This finding indicates its potential utility in managing hyperactivity associated with stimulant use .

Neuroprotective Properties

Research has suggested that derivatives of tetrahydroisoquinoline may possess neuroprotective properties against neurodegenerative disorders. The structural analogs have shown promise in combating oxidative stress and apoptosis in neuronal cells, which are critical factors in conditions like Parkinson's disease .

Summary of Biological Activities

特性

IUPAC Name |

4-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZMNJRKIPAVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75626-12-9 | |

| Record name | 4-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。